Methyl bromochlorofluoroacetate
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Overview
Description
Methyl bromochlorofluoroacetate is an organofluorine compound with the molecular formula C₃H₃BrClFO₂ It is a halogenated acetic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bromochlorofluoroacetate can be synthesized through the halogenation of methyl acetate. The process involves the introduction of bromine, chlorine, and fluorine atoms into the acetic acid structure. One common method involves the reaction of methyl acetate with bromine, chlorine, and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the halogen atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl bromochlorofluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding acids or alcohols.
Scientific Research Applications
Methyl bromochlorofluoroacetate has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl bromochlorofluoroacetate involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine atoms allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl bromoacetate
- Methyl chloroacetate
- Methyl fluoroacetate
Uniqueness
Methyl bromochlorofluoroacetate is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms in its structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to compounds with fewer halogen atoms.
Properties
IUPAC Name |
methyl 2-bromo-2-chloro-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClFO2/c1-8-2(7)3(4,5)6/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXIDUUBFBHEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-65-3 |
Source
|
Record name | Methyl bromochlorofluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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